molecular formula C21H20N4O5S B2694351 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2202512-52-3

2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

カタログ番号: B2694351
CAS番号: 2202512-52-3
分子量: 440.47
InChIキー: WSGMMGUYOMMAJF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H20N4O5S and its molecular weight is 440.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one represents a novel class of organic compounds that have garnered attention for their potential therapeutic applications. This article delves into the biological activity of this compound, particularly focusing on its enzyme inhibitory properties and implications for treating conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).

Synthesis Overview

The synthesis of this compound involves several key steps, including the formation of various intermediates. The initial step typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides to yield sulfonamide derivatives. These derivatives are then coupled with azetidine and pyridine moieties to create the final product.

Enzyme Inhibition Studies

Recent studies have focused on evaluating the enzyme inhibitory potential of the synthesized compounds derived from 2,3-dihydro-1,4-benzodioxin . The primary enzymes targeted include:

  • α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism and is a common target for anti-diabetic drugs.
  • Acetylcholinesterase : Inhibitors of this enzyme are explored for their potential in treating Alzheimer's disease.

Findings

  • α-glucosidase Inhibition :
    • Compounds derived from This compound demonstrated weak to moderate inhibitory activities against α-glucosidase.
    • Notably, some derivatives exhibited IC50 values ranging from 81.12 µM to 86.31 µM, compared to acarbose (IC50 = 37.38 µM), indicating potential as therapeutic agents for T2DM .
  • Acetylcholinesterase Inhibition :
    • While specific data on acetylcholinesterase inhibition for this compound is less documented, related compounds in the benzodioxane class have shown promising results in inhibiting this enzyme, suggesting potential cognitive benefits.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of these compounds in vivo:

  • Study on Diabetic Models :
    • A study involving diabetic rats treated with derivatives of the benzodioxane class showed significant reductions in blood glucose levels compared to untreated controls .
  • Neuroprotective Effects :
    • Preliminary neuroprotective studies indicated that certain derivatives could potentially mitigate cognitive decline associated with AD by inhibiting acetylcholinesterase activity .

Structure-Activity Relationship (SAR)

The biological activity of these compounds appears to be influenced by their structural components:

ComponentInfluence on Activity
Sulfonamide GroupEssential for enzyme binding and inhibition
Dihydropyridazine CoreContributes to overall stability and potency
Pyridine RingEnhances lipophilicity and cellular uptake

特性

IUPAC Name

2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c26-21-4-2-18(16-5-7-22-8-6-16)23-25(21)14-15-12-24(13-15)31(27,28)17-1-3-19-20(11-17)30-10-9-29-19/h1-8,11,15H,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGMMGUYOMMAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。